2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate
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Overview
Description
2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the Phenylcarbonyl Intermediate: This step involves the reaction of 4-chloro-2-nitrobenzoyl chloride with aniline to form 4-chloro-2-(phenylcarbonyl)aniline.
Cyclohexyl(methyl)carbamodithioate Formation: The next step involves the reaction of cyclohexyl isothiocyanate with methylamine to form cyclohexyl(methyl)carbamodithioate.
Coupling Reaction: Finally, the phenylcarbonyl intermediate is coupled with the cyclohexyl(methyl)carbamodithioate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives at the chloro or carbonyl positions.
Scientific Research Applications
2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with similar reactivity and applications in organic synthesis.
Diketene: Used in the production of various derivatives with similar chemical properties.
Uniqueness
2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H25ClN2O2S2 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C23H25ClN2O2S2/c1-26(18-10-6-3-7-11-18)23(29)30-15-21(27)25-20-13-12-17(24)14-19(20)22(28)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15H2,1H3,(H,25,27) |
InChI Key |
MQDFTEHVJQQWMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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